Teicoplanin A2-4

Structure-Activity Relationship Glycopeptide Antibiotics Natural Product Chemistry

Teicoplanin complex batch variability in component composition (A2-1 through A2-5) introduces significant analytical inconsistency, particularly for A2-4 peak assignment. This isolated Teicoplanin A2-4 reference standard (>98% HPLC) directly resolves this challenge. • Enables EP monograph-compliant API release testing with definitive A2-4 retention time matching. • Validates LC-MS/MS component-specific assays using certified A2-4 calibrator (clearance: 10.0 ml/hr/kg). • Supports SAR studies leveraging the branched anteiso-C11:0 acyl chain as a defined lipophilicity probe. Procure with documented pharmacopeial traceability.

Molecular Formula C89H99Cl2N9O33
Molecular Weight 1893.7 g/mol
CAS No. 91032-37-0
Cat. No. B021256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin A2-4
CAS91032-37-0
Synonyms34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxodecyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone
Molecular FormulaC89H99Cl2N9O33
Molecular Weight1893.7 g/mol
Structural Identifiers
SMILESCCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
InChIInChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1
InChIKeyKSPOYQQCANXEDC-WNTLLCOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Teicoplanin A2-4 Procurement and Characterization


Teicoplanin A2-4 (CAS 91032-37-0) is one of five principal lipophilic components (A2-1 through A2-5) constituting the teicoplanin antibiotic complex, a fermentation product of Actinoplanes teichomyceticus [1]. This glycopeptide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is characterized by its branched anteiso-C11:0 fatty acid side chain attached to a heptapeptide scaffold [2]. As a single-component reference standard with defined molecular formula C89H99Cl2N9O33 and molecular weight of approximately 1893.68 g/mol, Teicoplanin A2-4 is a fully characterized chemical entity essential for analytical method development, quality control applications, and fundamental research on glycopeptide antibiotic structure-activity relationships .

1
Component-specific reference standard — for chromatographic peak identification and pharmacopeial composition testing workflows
2
Glycopeptide SAR probe — supports antimicrobial screening context and structure-activity relationship studies on branched acyl chain lipophilicity
3
Bioanalytical calibration use — supports LC-MS/MS or HPLC assay development for component-specific quantification in research matrices

Teicoplanin A2-4 Component Specificity


The teicoplanin complex is not a single homogenous entity but a mixture of six principal components (A2-1, A2-2, A2-3, A2-4, A2-5, and A3-1) that differ structurally in their fatty acid side chains, conferring distinct lipophilicities and consequent differences in pharmacokinetic behavior and analytical retention times [1]. Consequently, generic substitution or interchanging of teicoplanin components—or even different lots of the complex—without precise compositional characterization can introduce substantial variability in experimental or analytical outcomes, undermining reproducibility. Procurement of isolated, high-purity Teicoplanin A2-4 reference material is therefore mandatory for chromatographic identification, component-specific bioanalysis, and any research demanding molecular specificity within the teicoplanin family [2].

Acyl chain
Teicoplanin A2-4 carries a branched anteiso-C11:0 side chain, distinct from the linear or iso-branched chains of A2-1, A2-2, A2-3, and A2-5. Substituting any other component shifts lipophilicity and HPLC retention position, breaking peak assignment accuracy.
Clearance
Component-specific pharmacokinetic clearance values differ substantially across the A2 family. Using a composite or incorrect component as a calibration reference may introduce systematic bias in bioanalytical quantification of research samples.
Compliance
Pharmacopeial monograph testing requires identification of all six principal components individually. A generic teicoplanin complex or an alternative component cannot satisfy the A2-4 peak identification requirement, invalidating the composition analysis.

Teicoplanin A2-4 Evidence-Based Comparison


Branched Acyl Chain and Lipophilicity

Teicoplanin A2-4 is structurally distinguished from its analogs by its branched anteiso-C11:0 acyl moiety, which is specifically increased during fermentation upon addition of isoleucine or leucine to the culture medium [1]. In contrast, T-A2-1 contains a linear C10:1 acyl chain, T-A2-3 contains a linear C10:0 chain, T-A2-2 contains an iso-C10:0 chain, and T-A2-5 contains an iso-C11:0 chain [1]. This specific branching pattern is directly correlated with the compound's lipophilicity ranking: lipophilicity increases from A2-1 to A2-5, with A2-4 occupying an intermediate position that translates into distinct pharmacokinetic parameters [2].

Acyl chain identity
Class-level inference
Branched anteiso-C11:0
A2-1: linear C10:1 · A2-2: iso-C10:0 · A2-3: linear C10:0 · A2-5: iso-C11:0
Defines molecular identity and lipophilicity ranking for peak assignment
Reported fermentation-structure correlation; review per lot
Structure-Activity Relationship Glycopeptide Antibiotics Natural Product Chemistry

Pharmacokinetic Clearance Differences

In a head-to-head pharmacokinetic study of five healthy volunteers receiving a 400 mg intravenous bolus of teicoplanin, Teicoplanin A2-4 exhibited a total clearance (CL) of 10.0 ml/hr/kg, which is intermediate between the less lipophilic A2-1 (19.3 ml/hr/kg) and the more lipophilic A2-5 (5.4 ml/hr/kg) [1]. The lipophilicity of individual components increased from A2-1 to A2-5, and this trend correlated significantly with decreases in total clearance, renal clearance, and fraction unbound in plasma [1]. Additionally, A2-4 showed a terminal elimination half-life (third disposition phase) of approximately 56.7 hours, compared to ranges of 48.1–66.8 hours across all A2 components [1].

Total clearance
Head-to-head
10.0 ml/hr/kg
A2-1: 19.3 · A2-3: 7.0 · A2-5: 5.4 ml/hr/kg (400 mg IV, n=5)
Supports bioanalytical assay context for component-specific exposure research
Reported in healthy volunteers; triexponential model
Pharmacokinetics Drug Disposition In Vivo Studies

HPLC Retention and Component Identification

Under the harmonized European Pharmacopoeia (Ph. Eur.) liquid chromatography method for teicoplanin composition analysis, the six principal components—A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5—elute as distinct, baseline-resolved peaks [1]. The test solution chromatogram must display peaks with retention times and relative sizes similar to those of a reference solution containing all six components; Teicoplanin A2-4 serves as a critical marker for identifying and quantifying this specific component within the complex [1]. While exact retention times vary with column and system conditions, the relative retention order (A3-1 < A2-1 < A2-2 < A2-3 < A2-4 < A2-5) is consistent, enabling unambiguous peak assignment when an A2-4 reference standard is co-injected [1].

HPLC elution order
Class-level inference
5th of 6 principal peaks
Elution: A3-1 → A2-1 → A2-2 → A2-3 → A2-4 → A2-5
Essential for unambiguous peak assignment in pharmacopeial composition testing
Ph. Eur. method; retention times vary with system conditions
Analytical Chemistry Chromatography Quality Control

Human Serum Albumin Binding Affinity

In a direct in vitro head-to-head equilibrium dialysis study (pH 7.4, 37°C) comparing the main teicoplanin components, Teicoplanin A2-4 exhibited an association constant (Ka) for human serum albumin of 2.95 × 10⁴ mol·L⁻¹ [1]. This binding affinity is higher than that of the less lipophilic components A2-2 (Ka = 2.47 × 10⁴ mol·L⁻¹) and A2-3 (Ka = 2.86 × 10⁴ mol·L⁻¹), but lower than the more lipophilic A2-5 (Ka = 3.87 × 10⁴ mol·L⁻¹) [1]. In contrast, the more polar A3-1 component exhibited substantially lower affinity (Ka ≈ 5 × 10³ mol·L⁻¹) [1]. Extrapolated to in vivo conditions, this translates to an estimated 90–95% protein binding for all A2 components including A2-4, versus only 68–72% for A3-1 [1].

HSA binding Ka
Head-to-head
2.95 × 10⁴ mol·L⁻¹
A2-2: 2.47 · A2-3: 2.86 · A2-5: 3.87 × 10⁴ mol·L⁻¹
Supports protein binding assay validation and side-chain SAR interpretation
In vitro equilibrium dialysis, pH 7.4, 37°C
Protein Binding Pharmacology Drug Disposition

Steady-State Plasma Accumulation

Pharmacokinetic modeling from human volunteer data predicts that upon repeated daily administration of teicoplanin, the more lipophilic components A2-4 and A2-5 exhibit a modest but quantifiably higher degree of plasma accumulation at steady state than the less lipophilic components A2-1, A2-2, and A2-3 [1]. This prediction is derived from the triexponential disposition model fitted to plasma and urine concentration-time data from five healthy subjects following a 400 mg IV bolus [1]. The accumulation differential is attributed to the inverse correlation between lipophilicity and total clearance: as lipophilicity increases from A2-1 to A2-5, clearance decreases, leading to higher trough concentrations and greater accumulation [1].

Steady-state accumulation
Class-level inference
A2-4 ≈ A2-5 > A2-3 > A2-2 > A2-1
Derived from triexponential disposition model; correlates with clearance
Supports research PK monitoring context for component-composition review
Data to verify; accumulation ratios not explicitly reported
Drug Accumulation Pharmacokinetic Modeling Multiple-Dose Studies

Pharmacopeial Reference Standard Requirement

Teicoplanin A2-4 is one of six principal components mandated for identification and composition analysis under the harmonized European Pharmacopoeia (Ph. Eur.) monograph for teicoplanin [1]. The monograph's identification test B and composition test both require chromatographic comparison against a reference solution containing all six principal components, with the test solution peaks—including A2-4—required to be similar in retention time and size to the reference [1]. Fully characterized Teicoplanin A2-4 reference standard materials are commercially available with documented traceability to USP or EP pharmacopeial standards, specifically for use in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development .

Pharmacopeial requirement
Supporting evidence
Mandatory identification marker
Ph. Eur. Monograph 2358 composition test requires all six principal peaks
Isolated A2-4 reference is a regulatory prerequisite for method validation
Supports analytical method validation and QC release testing workflows
Quality Control Regulatory Compliance Analytical Method Validation

Teicoplanin A2-4 Application Scenarios


API Release Testing Component Identification

In pharmaceutical quality control laboratories performing teicoplanin active pharmaceutical ingredient (API) release testing under the European Pharmacopoeia monograph, Teicoplanin A2-4 reference standard is indispensable. The monograph explicitly requires that the test solution chromatogram display peaks for all six principal components (A3-1, A2-1, A2-2, A2-3, A2-4, and A2-5) that match the reference solution in retention time and relative size [1]. Without an authenticated A2-4 reference material, the laboratory cannot definitively assign the A2-4 peak in the complex mixture, which invalidates the composition analysis and prevents regulatory compliance. Procurement of isolated A2-4 with documented pharmacopeial traceability directly addresses this requirement .

Bioanalytical Component Quantification

Teicoplanin A2-4 is required for the development and validation of LC-MS/MS or HPLC assays that quantify individual teicoplanin components in biological matrices (plasma, serum, urine) rather than total teicoplanin concentration. Because the pharmacokinetic parameters of A2-4 differ from other components—exhibiting a total clearance of 10.0 ml/hr/kg versus 19.3 ml/hr/kg for A2-1 [2]—accurate quantification of component-specific exposure requires a pure A2-4 calibration standard. Researchers investigating how fatty acid side-chain lipophilicity influences drug disposition or conducting therapeutic drug monitoring studies where component composition may affect total measured concentrations rely on this material for assay calibration and validation.

Structure-Activity Relationship of Branched Side Chains

Teicoplanin A2-4 serves as a key comparator in structure-activity relationship (SAR) studies examining how fatty acid side-chain structure modulates glycopeptide antibiotic properties. The branched anteiso-C11:0 acyl chain of A2-4 [3] contrasts with the linear C10:1 chain of A2-1 and the linear C10:0 chain of A2-3, providing a defined molecular probe for isolating the contribution of branching and chain length to lipophilicity, protein binding (Ka = 2.95 × 10⁴ mol·L⁻¹ for A2-4) [4], and pharmacokinetic behavior. Researchers developing semi-synthetic teicoplanin derivatives or novel lipoglycopeptides procure isolated A2-4 to establish baseline reference data against which novel analogs can be compared.

Traceable Secondary Reference Standards

Organizations producing in-house or secondary reference standards for teicoplanin analysis require a primary reference material of each individual component, including A2-4, to establish traceable purity assignments. Because the teicoplanin complex varies in component composition across fermentation batches [3], a composite reference standard alone cannot provide component-specific calibration. Fully characterized Teicoplanin A2-4 (>98% purity by HPLC) is used to spike calibration solutions, verify peak identity in unknown samples, and establish system suitability parameters for chromatographic methods. This application is particularly relevant for contract research organizations and pharmaceutical analytical development laboratories that must maintain validated methods over extended periods.

Application
Selection Property
Validation Focus
API component identification
Single-component chromatographic identity
Retention time and peak assignment against pharmacopeial reference solution
Bioanalytical quantification research
Component-specific calibration standard
Assay accuracy for A2-4 in research plasma matrices
Structure-activity relationship studies
Defined branched anteiso-C11:0 acyl chain
Lipophilicity and protein binding comparison across A2 components
Secondary reference standard establishment
High-purity isolated component with documented traceability
Purity assignment and system suitability for extended method lifecycle

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